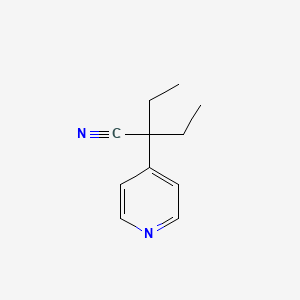
2-Ethyl-2-(pyridin-4-YL)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(pyridin-4-YL)butanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-ethyl-2-(pyridin-4-yl)butanenitrile, and how do reaction conditions influence yield?
A common approach involves nucleophilic substitution or cyanoalkylation reactions. For example, reacting 2-(pyridin-4-yl)acetonitrile with ethyl halides in the presence of a strong base (e.g., sodium tert-butoxide) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Key factors:
- Base strength : Strong bases like NaOtBu enhance deprotonation of the acetonitrile precursor.
- Solvent polarity : THF balances reactivity and solubility.
- Temperature : Lower temperatures minimize side reactions.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Yields range from 50–70%, depending on steric hindrance from the ethyl group .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the pyridine ring protons (δ 8.5–7.5 ppm) and nitrile carbon (δ ~120 ppm).
- Mass spectrometry (MS) : ESI-MS or GC-MS verifies the molecular ion peak (m/z ≈ 175 for C11H14N2).
- IR spectroscopy : A sharp peak at ~2240 cm−1 confirms the nitrile group .
Q. How does the pyridine ring influence the compound’s reactivity in nucleophilic additions?
The pyridine ring’s electron-withdrawing nature activates the adjacent nitrile group for nucleophilic attacks. For example:
- Grignard reactions : Ethylmagnesium bromide adds to the nitrile, forming imine intermediates.
- Reduction : LiAlH4 reduces the nitrile to an amine, but competing coordination with the pyridine nitrogen may require protective groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) provides precise bond lengths and angles. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Hydrogen bonding analysis : Identify C–H···N interactions between the pyridine ring and nitrile group (distance ~2.5–3.0 Å) using graph-set notation (e.g., R22(8)) .
- Twinning and disorder : Address crystallographic ambiguities with PLATON’s TWINABS or SQUEEZE for solvent masking .
Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C NMR shifts) be reconciled for derivatives of this compound?
Contradictions often arise from solvent effects or dynamic processes. Strategies:
- Variable-temperature NMR : Detect conformational changes (e.g., pyridine ring puckering) by analyzing coalescence temperatures.
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental chemical shifts to identify rotameric equilibria .
- Cross-validation : Use HSQC and HMBC to resolve ambiguous assignments .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with pyridine-nitrogen interactions (e.g., with histidine residues).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching : Monitor tryptophan residue perturbations upon ligand binding (λex = 280 nm) .
Q. Methodological Comparisons
Table 1: Advantages and limitations of synthesis routes
| Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Cyanoalkylation | 65 | >95% | Steric hindrance from ethyl |
| Grignard addition | 50 | 90% | Competing side reactions |
| Catalytic nitrilation | 70 | 98% | Catalyst cost and recycling |
Table 2: Crystallographic vs. spectroscopic structural validation
| Technique | Resolution | Data Output | Limitations |
|---|---|---|---|
| SCXRD | <0.8 Å | Full 3D structure | Requires high-quality crystals |
| 1H-13C HSQC | N/A | Proton-carbon connectivity | Overlap in crowded regions |
| DFT calculations | Theoretical | Electronic structure modeling | Computational cost |
Q. Safety and Handling
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .
- Storage : Inert atmosphere (N2), desiccated at 4°C to prevent hydrolysis of the nitrile group .
Q. Research Applications
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethyl-2-pyridin-4-ylbutanenitrile |
InChI |
InChI=1S/C11H14N2/c1-3-11(4-2,9-12)10-5-7-13-8-6-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
NRGKKOOKWOBHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















